N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Description
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is an aniline derivative featuring a 2-methoxy-substituted aromatic amine linked via an ethylene spacer to a 4-ethylphenoxy group. This compound belongs to a broader class of structurally related amines studied for applications in medicinal chemistry, materials science, and biorefining .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-14-8-10-15(11-9-14)20-13-12-18-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJOWAIEXCKUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Alkoxyphenoxyethanamines from 2-Alkoxyphenoxyethylacetamides
This method involves the preparation of 2-Alkoxyphenoxyethanamines from 2-Alkoxyphenoxyethylacetamides, which are used as a starting material for synthesizing pharmaceutical active substances such as Carvedilol and Tamsulosin.
Reaction with 2-Alkyloxazoline The process to synthesize 2-Alkoxyphenoxyethylacetamide uses an ortho-substituted phenol and 2-Alkyloxazoline, with R and R' being methyl or ethyl. The reaction can occur without solvents at 130-200°C or in high-boiling solvents. The resulting 2-Alkoxyphenoxyethylacetamide requires no further purification.
Preparation of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide A mixture of 372 g (3 Mol) of Guaiacol and 255 g (3 Mol) of 2-Methyloxazoline are heated at 160°C for 20 hours in a three-necked flask equipped with a stirrer, condenser, and thermometer. After cooling to 90°C, the reaction mixture is poured into water, and the solid residue obtained is collected, washed with water, and dried. The yield amounts to 480 g (76%), and the obtained N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide has a melting point of 57-59°C. The N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide is used for the next step without further purification.
Preparation of 2-(2-Methoxy-phenoxy)-ethylamine 209 g (1 mol) of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide are refluxed in 400 ml HCI (5n) for 4 hours. The pH of the reaction mixture is adjusted to 8-9 with 30% NaOH solution, and the oily layer is taken up in toluene, which is evaporated afterward. The 2-(2-Methoxy-phenoxy)-ethylamine is purified by distillation under vacuum. The yield is 125 g of 2-(2-Methoxy-phenoxy)-ethylamine (74.8%), and the boiling point is 110-115°C at 2Torr.
Alternative Preparation Method of 2-(2-methoxyphenoxy)ethamine
This method describes a preparation method of 2-(2-methoxyphenoxy)ethylamine using guaiacol as a starting material.
- The synthesis involves synthesizing 2-(2-methoxyphenoxy) ethanol, which is then chlorinated to synthesize 2-(2-methoxyphenoxy) ethyl chloride. The chloride then reacts with phthalimide potassium salt to produce N-(o-methoxyphenoxyethyl)-o-benzene dicarboximide, which is finally subjected to alkali hydrolysis to obtain 2-(2-methoxyphenoxy)ethylamine. The four-step reaction yields are as follows:
Synthesis of (E)-N-(1-(4-Ethylphenoxy)hex-4-en-3-yl)-4-methoxyaniline
(E)-N-(1-(4-Ethylphenoxy)hex-4-en-3-yl)-4-methoxyaniline is obtained as a viscous light-yellow liquid.
- Characterization Data:
- 1H NMR (400 MHz, CDCl3): δ 1.1 (t, J = 7.6 Hz, 3H), 1.6 (ddd, J = 6.4, 1.7, 0.8 Hz, 3H), 1.8–2.0 (m, 2H), 2.5 (q, J = 7.6 Hz, 2H), 3.6 (s, 1H), 3.7 (s, 3H), 3.8–4.1 (m, 3H), 5.3 (ddq, J = 15.3, 6.7, 1.6 Hz, 1H), 5.5–5.7 (m, 1H), 6.4–6.6 (m, 2H), 6.6–6.7 (m, 2H), 6.7–6.8 (m, 2H), 7.0–7.1 (m, 2H)
- 13C NMR (101 MHz, CDCl3): δ 15.9, 17.7, 28.0, 35.6, 54.1, 55.8, 65.3, 114.5, 114.8, 114.9, 126.7, 128.7, 132.7, 136.5, 141.9, 152.0, 156.9
- FT-IR: 3317, 2920, 1454, 1024, 764 cm-1
- HRMS calcd for C21H28NO2: 326.2120; found 326.2127 (MH+)
Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate
This method describes a synthesis of ethyl-2-(4-aminophenoxy)acetate as a synthon for hypoglycemic agents.
- Reaction The alkylation of 4-nitrophenol with ethyl bromoacetate, in the presence of potassium carbonate and traces of potassium iodide, yields ethyl p-nitrophenoxy acetate. The reduction of this intermediate, without separation, is achieved by adding NH4Cl/Fe in a mixture of ethanol/water, followed by refluxing for 4 hours, hot filtration, and extraction using EtOAc.
Preparation of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanamine
This method describes a preparation for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanamine under airtight conditions, which results in high yield and purity.
- 2-Amino-5-nitrophenol is mixed with an alkali and a solvent, followed by the addition of a hydroxyethylating agent. The reaction occurs under specific pressure and temperature to obtain 2-(3-nitro-6-amino-benzene oxygen) ethanol through aftertreatment.
- In a certain solvent, 2-(3-nitro-6-amino-benzene oxygen) ethanol reacts with ethyl chloroformate under catalyst action to obtain N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanamine.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest several mechanisms of action:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Case Study: Antioxidant Activity
A study evaluating the antioxidant properties of various anilines found that derivatives similar to this compound demonstrated a capacity to scavenge free radicals effectively. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Synthesis Pathways
- Amination Reactions : The compound can be synthesized through amination reactions involving appropriate substrates, enabling the formation of diverse derivatives that can be tailored for specific applications .
- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, which are essential in drug discovery and materials science.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
- Polymer Additives : The compound can be used as an additive to improve the mechanical properties and thermal stability of polymers .
- Coatings : Its chemical structure allows it to enhance the adhesion and durability of coatings applied to various surfaces.
Data Summary Table
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural motifs with several derivatives documented in the literature:
- N-(2-(2-Bromo-4-ethyl-6-methoxyphenoxy)ethyl)-4-methoxyaniline (3Gc1): Incorporates a bromo group and a methoxy substitution on the phenoxy ring, enhancing steric bulk and electronic effects .
- N-(2-(2-Bromo-6-methoxy-4-propylphenoxy)ethyl)-2-methoxyaniline (2Gc2): Substitutes the ethyl group with a propyl chain, increasing hydrophobicity .
- N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline (sc-330748): Features a propyl spacer and 3-methylaniline, altering conformational flexibility .
Spectroscopic and Analytical Data
- NMR: Aromatic protons in analogs such as 2Gc2 resonate at δ 6.8–7.4 ppm, typical for substituted anilines and phenoxy groups. The presence of bromo or alkyl chains shifts signals predictably .
- HRMS: N-(4-Butylphenyl)-2-methoxyaniline (C₁₇H₂₁NO) shows a [M+H]⁺ peak at 292.1335, aligning with calculated values (Δ = 0.0003) .
Thermodynamic and Reactivity Profiles
- Gibbs Free Energy: In phenoxazine derivatives, spontaneous formation (ΔG < 0) is observed at room temperature when nitro or benzyloxy groups are present, suggesting similar thermodynamic favorability for the target compound’s synthesis .
Commercial and Practical Considerations
- Availability: Structural analogs like sc-330748 and sc-330750 are commercially available at ~$284/500 mg, indicating scalable synthesis for ethylphenoxy-aniline derivatives .
- Stability Testing : Pharmacopeial standards for related compounds (e.g., pH 4.5–6.5, loss on drying <2%) suggest rigorous quality control protocols could apply to the target compound .
Biological Activity
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21NO2
- Molecular Weight : 271.35 g/mol
- Structure : The compound consists of an ethylphenoxy group attached to an ethyl chain and a methoxyaniline moiety.
Synthesis
The synthesis of this compound typically involves the alkylation of 2-methoxyaniline with 4-ethylphenol. The reaction conditions can vary, but common solvents include ethanol or methanol under reflux conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly:
- Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) that is competitive with established antibiotics.
- Escherichia coli : Limited activity observed, indicating specificity towards certain Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | No significant activity |
Antitumor Activity
This compound has also been investigated for its potential antitumor effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
- Case Study : A study examining the compound's effect on Ehrlich Ascites Carcinoma (EAC) cells found that it significantly reduced tumor cell viability and enhanced antioxidant activity, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other anilines, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : The compound appears to activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other compounds with similar structures. These studies often involve:
- Assessing cytotoxicity in various cancer cell lines.
- Evaluating the antimicrobial spectrum against both Gram-positive and Gram-negative bacteria.
The results indicate that while this compound shows promising activity, further optimization may enhance its potency and broaden its application range.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a procedure analogous to Scheme 1 in can be adapted, where 2-methoxyaniline derivatives react with electrophilic intermediates like 4-ethylphenoxyethyl halides. To improve yields:
- Use 4-nitrobenzenesulfonyl chloride as an activating agent for amination (as in ), which enhances reactivity while minimizing side products.
- Optimize reaction time (e.g., 20 hours at room temperature) and employ triethylamine (EtN) as a base to neutralize HCl byproducts .
- Purify via flash chromatography (e.g., 16% ethyl acetate/hexanes) to isolate the target compound .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Compare chemical shifts to structurally similar compounds (e.g., N-(2-(2-bromo-4-ethyl-6-methoxyphenoxy)ethyl)-4-methoxyaniline in ). Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethylphenoxy CH groups (δ ~4.2 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities.
- HPLC : Employ UV detection (e.g., 254 nm) with a C18 column to assess purity, referencing impurity thresholds (e.g., ≤0.1% for individual impurities as per ) .
Q. What experimental methods are recommended to evaluate the solubility and thermodynamic stability of this compound?
Methodological Answer:
- Solubility Testing : Use Hansen solubility parameters (HSPs) to predict solubility in organic solvents (e.g., DMSO, chloroform). Experimentally validate via gravimetric analysis by dissolving the compound in a solvent and measuring undissolved residue .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to assess thermal stability. Compare with data for 2-methoxyaniline (e.g., melting point ~6°C, boiling point ~225°C from ) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for thermodynamic properties?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict properties like Gibbs free energy or enthalpy. Compare with experimental DSC/TGA data.
- Adjust computational parameters (e.g., solvent effects, dispersion corrections) to align with empirical observations. For example, discrepancies in solubility may arise from neglecting hydrogen-bonding interactions in simulations .
Q. How does the 4-ethylphenoxyethyl substituent influence electronic properties and reactivity compared to unsubstituted 2-methoxyaniline?
Methodological Answer:
- Conduct cyclic voltammetry (CV) to compare redox potentials. The ethylphenoxy group likely donates electrons via resonance, stabilizing cationic intermediates and altering oxidation potentials.
- Use UV-Vis spectroscopy to assess bathochromic shifts in π→π* transitions, indicating extended conjugation from the substituent .
- Compare copolymer conductivity (e.g., with polyaniline derivatives in ) to evaluate how steric/electronic effects impact charge transport .
Q. How can researchers design copolymers incorporating this compound and evaluate their conductivity?
Methodological Answer:
- Copolymer Synthesis : Use oxidative polymerization (e.g., ammonium persulfate initiator) under controlled temperatures (e.g., 0–5°C) to copolymerize with aniline derivatives, as in .
- Conductivity Measurement : Employ four-point probe techniques on pressed pellets. Compare conductivity with homopolymers to assess the role of the ethylphenoxy group in charge delocalization .
Q. What advanced techniques are suitable for impurity profiling and control during synthesis?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., sulfonated byproducts) using tandem mass spectrometry. Reference impurity limits from pharmacopeial standards (e.g., ≤0.5% total impurities as in ) .
- Crystallography : Grow single crystals (e.g., via slow evaporation in dichloromethane/hexanes) and solve structures to confirm regiochemistry and detect lattice impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
